2-[(E)-2-(furan-2-yl)ethenyl]-N,N-dimethyl-3-nitrobenzamide
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Overview
Description
2-[(E)-2-(furan-2-yl)ethenyl]-N,N-dimethyl-3-nitrobenzamide is an organic compound that features a furan ring, a nitrobenzamide moiety, and a vinyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(furan-2-yl)ethenyl]-N,N-dimethyl-3-nitrobenzamide typically involves a multi-step process. One common method starts with the preparation of the furan-2-yl-ethenyl intermediate through a Wittig reaction. This intermediate is then coupled with N,N-dimethyl-3-nitrobenzamide under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triphenylphosphine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(furan-2-yl)ethenyl]-N,N-dimethyl-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The vinyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: 2-[(E)-2-(furan-2-yl)ethenyl]-N,N-dimethyl-3-aminobenzamide.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
2-[(E)-2-(furan-2-yl)ethenyl]-N,N-dimethyl-3-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antitumor agent due to its ability to inhibit certain cancer cell lines.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and photovoltaic materials.
Biological Studies: It is used in studies investigating the interaction of nitroaromatic compounds with biological systems.
Mechanism of Action
The mechanism of action of 2-[(E)-2-(furan-2-yl)ethenyl]-N,N-dimethyl-3-nitrobenzamide involves its interaction with cellular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA and proteins, leading to cytotoxic effects. The furan ring and vinyl linkage contribute to the compound’s ability to intercalate into DNA, disrupting its function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
2-[(E)-2-(furan-2-yl)ethenyl]-N,N-dimethyl-3-aminobenzamide: Similar structure but with an amino group instead of a nitro group.
2-[(E)-2-(furan-2-yl)ethenyl]-N,N-dimethyl-3-chlorobenzamide: Similar structure but with a chlorine atom instead of a nitro group.
Uniqueness
2-[(E)-2-(furan-2-yl)ethenyl]-N,N-dimethyl-3-nitrobenzamide is unique due to its combination of a nitro group, furan ring, and vinyl linkage. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C15H14N2O4 |
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Molecular Weight |
286.28 g/mol |
IUPAC Name |
2-[(E)-2-(furan-2-yl)ethenyl]-N,N-dimethyl-3-nitrobenzamide |
InChI |
InChI=1S/C15H14N2O4/c1-16(2)15(18)13-6-3-7-14(17(19)20)12(13)9-8-11-5-4-10-21-11/h3-10H,1-2H3/b9-8+ |
InChI Key |
UCAQOSVNGRJYRR-CMDGGOBGSA-N |
Isomeric SMILES |
CN(C)C(=O)C1=C(C(=CC=C1)[N+](=O)[O-])/C=C/C2=CC=CO2 |
Canonical SMILES |
CN(C)C(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C=CC2=CC=CO2 |
Origin of Product |
United States |
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